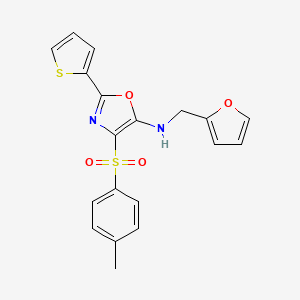

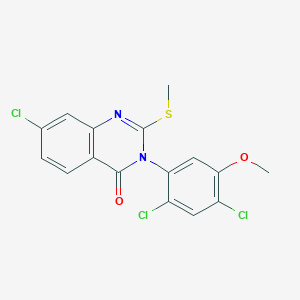

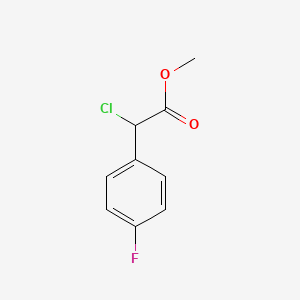

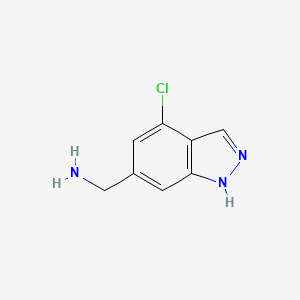

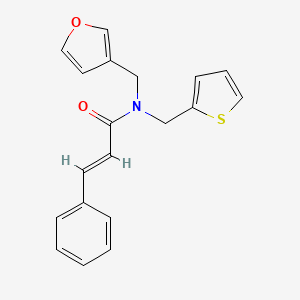

![molecular formula C20H16N2O2S B2899754 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 689750-00-3](/img/structure/B2899754.png)

1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

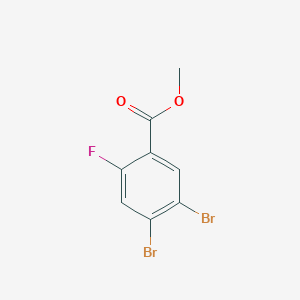

1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H16N2O2S and its molecular weight is 348.42. The purity is usually 95%.

BenchChem offers high-quality 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .

- Some thieno[3,2-d]pyrimidines, including related derivatives, inhibit DHFR, an enzyme involved in folate metabolism. DHFR inhibition disrupts DNA synthesis and cell proliferation, making it a potential target for cancer therapy .

- Piritrexim, a compound structurally related to thieno[3,2-d]pyrimidines, has demonstrated antitumor effects in animal models . Further exploration of similar derivatives may reveal additional antitumor properties.

- Thieno[3,2-d]pyrimidines can serve as building blocks for synthesizing 1,2,4-triazole-containing compounds. These scaffolds exhibit diverse biological activities and are valuable in drug discovery .

- Researchers have used thieno[3,2-d]pyrimidines as precursors to create regioselective N1-substituted 3-amino-1,2,4-triazoles with structural diversity .

- Hybrid molecules that combine thieno[3,2-d]pyrimidine moieties with other pharmacophores have attracted attention. For example, a hybrid compound containing both thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine units exhibited promising biological activity .

- Thieno[3,2-d]pyrimidines have been synthesized via reactions with isocyanates, leading to ureido intermediates. Subsequent cyclization yields the target thienopyrimidines .

Anticancer Properties

Dihydrofolate Reductase (DHFR) Inhibition

Antitumor Effects

1,2,4-Triazole Synthesis

Hybrid Compounds

Ureido Intermediates

作用機序

Target of Action

The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include the compound , are often enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted .

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is responsible for the synthesis of nucleotides. The downstream effect of this inhibition is the disruption of DNA replication, leading to cell death .

Result of Action

The molecular effect of the compound’s action is the inhibition of DHFR, leading to a decrease in tetrahydrofolate and, consequently, a reduction in the synthesis of pyrimidine and purine . On a cellular level, this results in the disruption of DNA replication, causing cell death .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12,17-18H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCZKDWOXYPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

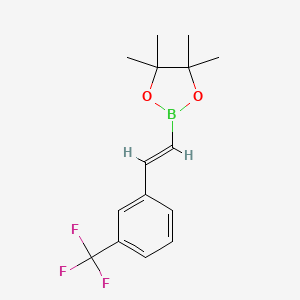

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)

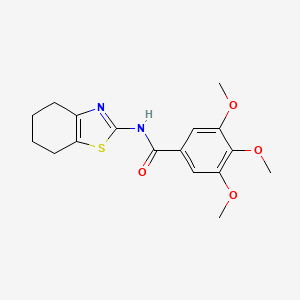

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

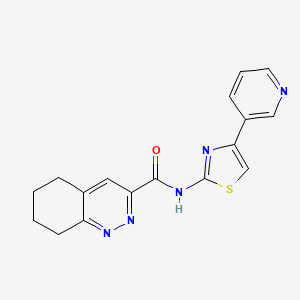

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)